molecular formula C8H5ClF2O2 B1356673 3,5-Difluoro-2-methoxybenzoyl chloride CAS No. 886498-80-2

3,5-Difluoro-2-methoxybenzoyl chloride

Cat. No. B1356673
CAS RN: 886498-80-2
M. Wt: 206.57 g/mol
InChI Key: AHUJYAFOUSHYKX-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxybenzoyl chloride is a chemical compound used as a pharmaceutical intermediate and in chemical synthesis . It is a derivative of benzoyl chloride, which is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-methoxybenzoyl chloride consists of a benzene ring with two fluorine atoms, a methoxy group, and a benzoyl chloride group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chromones and 4-Hydroxyquinolines : Utilized in the uncatalyzed condensation reactions to create functionalized chromones and 4-hydroxyquinolines, important in medicinal chemistry (Rahn et al., 2009).
  • Photophysical Behavior Characterization : Examined in the study of fluorogenic molecules bound to RNA, highlighting its role in enhancing fluorescence signals in various solvent environments (Santra et al., 2019).

Electrophilic Substitution Reactions

  • Friedel-Crafts Acylation Reactions : Showcased in metal triflates catalyzed electrophilic substitution reactions, a crucial step in organic synthesis (Ross & Xiao, 2002).
  • Domino Friedel-Crafts Acylation/Annulation : Participated in regioselective synthesis of chromen-4-one derivatives, demonstrating its utility in complex organic synthesis processes (Bam & Chalifoux, 2018).

Novel Material Synthesis

  • Electron Acceptor Homopolymers Synthesis : Contributed to the synthesis of electron acceptor homopolymers, illustrating its potential in material science applications (Orphanou et al., 2000).
  • Graphene Oxide Functionalization : Essential in the covalent linking of graphene oxide, enhancing the performance of photovoltaic devices (Stylianakis et al., 2012).

Organic Chemistry Applications

  • Synthesis of Various Compounds : Demonstrated in the synthesis of a wide range of organic compounds, highlighting its versatility in organic synthesis (Havaldar et al., 2004).
  • Solvolysis Studies : Played a role in the study of solvolysis of various benzoyl chlorides, providing insights into reaction mechanisms (Fernández et al., 2003).

Safety and Hazards

3,5-Difluoro-2-methoxybenzoyl chloride is likely to be hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3,5-difluoro-2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUJYAFOUSHYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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